2-Hydroxy-5-(morpholin-4-yl)benzamide

Description

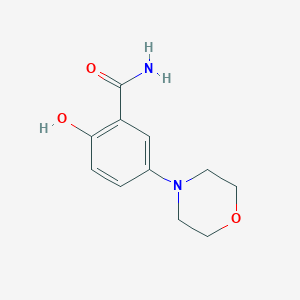

2-Hydroxy-5-(morpholin-4-yl)benzamide is a benzamide derivative characterized by a hydroxyl group at the 2-position and a morpholine moiety at the 5-position of the benzene ring. The morpholine group, a six-membered heterocycle containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-hydroxy-5-morpholin-4-ylbenzamide |

InChI |

InChI=1S/C11H14N2O3/c12-11(15)9-7-8(1-2-10(9)14)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2,(H2,12,15) |

InChI Key |

VLKAMANXVHAJCB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)O)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

A. 2-Hydroxy-5-(2-ethylbutyryl)benzamide

- Structure : Differs by replacing the morpholin-4-yl group with a 2-ethylbutyryl chain at the 5-position.

- Properties : The bulky aliphatic chain reduces polarity compared to the morpholine group, likely decreasing water solubility. The absence of a nitrogen heterocycle may limit hydrogen-bonding interactions with targets.

- Applications : Listed in aromatic hydroxyketones but lacks specific biological data in the evidence .

B. 5-Chloro-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide

- Structure : Features a chlorine substituent at the 5-position and a methoxy group at the 2-position. The morpholine is attached to a separate phenyl ring via an amide linkage.

C. Temano-grel (3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide)

- Structure : Incorporates a pyrazole ring and a morpholine-linked ethoxy group.

- Properties : The extended ethoxy spacer increases flexibility, possibly improving binding to platelet aggregation targets.

- Applications : Classified as a platelet aggregation inhibitor by WHO, highlighting the role of morpholine in modulating pharmacokinetics .

Data Tables

Table 1. Structural and Electronic Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-5-(morpholin-4-yl)benzamide, and how can reaction conditions be controlled to improve yield?

- Methodology :

- Step 1 : Start with a nitro-substituted benzaldehyde precursor (e.g., 5-nitro-2-hydroxybenzaldehyde). Reduce the nitro group to an amine using iron powder in hydrochloric acid (Fe/HCl) .

- Step 2 : Introduce the morpholine ring via nucleophilic substitution. React the amine intermediate with bis(2-chloroethyl)ether under basic conditions (e.g., K₂CO₃ in DMF) to form the morpholine moiety.

- Optimization : Control temperature (80–100°C) and solvent choice (e.g., DMSO or acetonitrile) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., morpholine proton signals at δ 3.6–3.8 ppm and aromatic protons in the benzamide ring) .

- FTIR : Confirm functional groups (amide C=O stretch at ~1670 cm, phenolic O-H bend at ~1370 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 249.1) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Approach :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Use SHELX programs (e.g., SHELXL) for refinement to determine bond lengths, angles, and torsion angles .

- Key Insights : Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions between amide and hydroxyl groups) and morpholine ring conformation (chair vs. boat) .

Q. What strategies address contradictory spectral data in structural elucidation?

- Resolution Methods :

- Cross-Validation : Combine NMR, IR, and SCXRD to resolve discrepancies (e.g., overlapping proton signals in NMR can be deconvoluted using 2D-COSY) .

- Dynamic NMR : Study temperature-dependent spectra to identify rotameric equilibria in the benzamide moiety .

Q. How does the introduction of a morpholine group influence the compound’s bioactivity, and what assays validate this?

- Biological Assays :

- Antimicrobial Testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with non-morpholine analogs to isolate activity contributions .

- Enzyme Inhibition : Screen against kinase or protease targets via fluorescence-based assays (e.g., ATPase activity measurement). The morpholine group may enhance solubility and target binding .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.